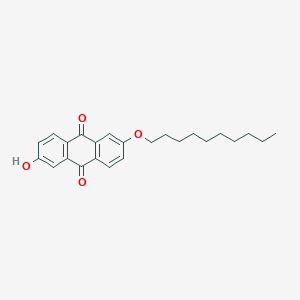
trans-Bromobis(dimethylphenylphosphine)methyl platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Bromobis(dimethylphenylphosphine)methyl platinum: is an organometallic compound with the molecular formula C17H27BrP2Pt . It is a coordination complex where a platinum atom is bonded to a bromine atom, a methyl group, and two dimethylphenylphosphine ligands. This compound is known for its applications in various fields of scientific research, particularly in coordination chemistry and catalysis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
化学反应分析
Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom or the dimethylphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in solvents like or at room temperature or under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .
科学研究应用
trans-Bromobis(dimethylphenylphosphine)methyl platinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including and .
Coordination Chemistry: The compound serves as a model system for studying the coordination behavior of platinum complexes.
Material Science: .
作用机制
The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .
相似化合物的比较
- trans-Dibromobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethylphenylphosphine)platinum(II)
- trans-Dichlorobis(triphenylphosphine)platinum(II)
Comparison: trans-Bromobis(dimethylphenylphosphine)methyl platinum is unique due to the presence of the methyl group and the specific arrangement of the dimethylphenylphosphine ligands. This unique structure imparts distinct reactivity and stability compared to other platinum complexes. For example, the presence of the methyl group can influence the electronic properties of the platinum center, affecting its catalytic activity and coordination behavior .
属性
分子式 |
C17H25BrP2Pt |
|---|---|
分子量 |
566.3 g/mol |
IUPAC 名称 |
bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1 |
InChI 键 |
AFLFTFKLZCHXLA-UHFFFAOYSA-M |
规范 SMILES |
[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



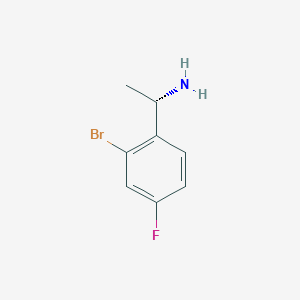
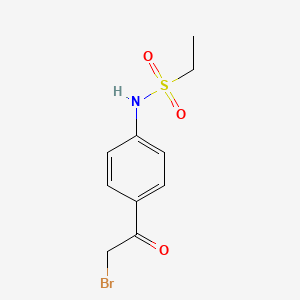
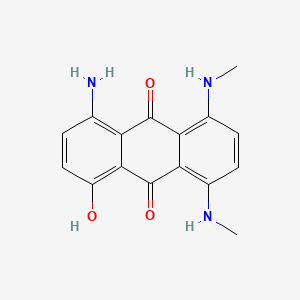
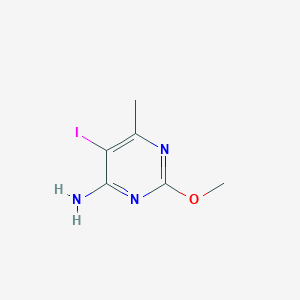

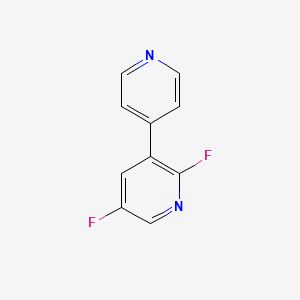

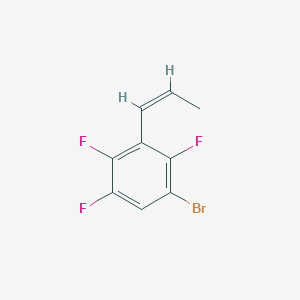
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
